Product packaging for Methyl (1Z)-N-(2-pyridinyl)ethanimidate(Cat. No.:CAS No. 130408-29-6)

Methyl (1Z)-N-(2-pyridinyl)ethanimidate

Cat. No.: B1148449
CAS No.: 130408-29-6
M. Wt: 150.1778
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Description

The study of Methyl (1Z)-N-(2-pyridinyl)ethanimidate is rooted in the extensive and varied field of imidate chemistry. Imidates, also known as imino ethers, are a class of organic compounds characterized by the R-C(=NR')OR" functional group. wikipedia.org Their unique electronic nature allows them to act as both electrophiles and nucleophiles, making them valuable intermediates in a wide array of organic transformations. researchgate.net This versatility has established imidates as crucial building blocks in the synthesis of more complex molecules, including N-heterocycles, natural products, and pharmacologically active agents. numberanalytics.comresearchgate.netcolab.ws

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O B1148449 Methyl (1Z)-N-(2-pyridinyl)ethanimidate CAS No. 130408-29-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130408-29-6

Molecular Formula

C8H10N2O

Molecular Weight

150.1778

Synonyms

Ethanimidic acid, N-2-pyridinyl-, methyl ester (9CI)

Origin of Product

United States

Ii. Advanced Synthetic Methodologies and Mechanistic Elucidation

Convergent and Divergent Synthetic Routes to Methyl (1Z)-N-(2-pyridinyl)ethanimidate

The strategic assembly of this compound can be approached from different perspectives. A convergent synthesis would involve the preparation of two key fragments—an activated ethanimidate unit and the pyridinyl amine component—followed by their coupling. In contrast, a divergent route would utilize a common intermediate that can be readily converted into a variety of N-pyridinyl imidates.

A prominent synthetic strategy that can be adapted for this purpose is a multi-step linear sequence that begins with readily available starting materials. chemicalbook.comnih.gov This pathway, while linear, contains elements that can be considered in the context of precursor synthesis and activation. For instance, a plausible convergent approach involves the O-alkylation of a pre-formed N-(2-pyridinyl)acetamide. This method prepares the core C-N bond and the pyridinyl attachment first, followed by the final imidate-forming step.

Divergent synthesis often relies on a common intermediate that can react with various partners to produce a library of related compounds. nih.gov In the context of N-pyridinyl imidates, a key intermediate is an α-iminonitrile, such as an N-(pyridin-2-yl)benzimidoyl cyanide. nih.gov This intermediate can then be reacted with a range of different alcohols to yield a diverse series of corresponding imidates, demonstrating a divergent approach from a common precursor.

Precursor Synthesis and Activation Strategies for Imidate Formation

The successful synthesis of the target imidate hinges on the effective preparation and activation of its precursors. One of the most well-documented routes for analogous, though more substituted, N-(pyridin-2-yl)imidates involves the synthesis of an N-(pyridin-2-yl)iminonitrile intermediate. chemicalbook.comnih.gov

This process typically starts with the reaction of a nitrostyrene (B7858105) derivative with 2-aminopyridine (B139424). nih.gov The reaction is often catalyzed by a heterogeneous Lewis acid, such as alumina (B75360) (Al₂O₃), in a solvent like 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures (e.g., 80 °C). chemicalbook.comnih.gov The mechanism involves an initial Michael addition of the 2-aminopyridine to the nitrostyrene, followed by a sequence of steps including proton transfer, dehydration, and a nih.govresearchgate.net-H sigmatropic rearrangement to yield the α-iminonitrile precursor. nih.gov This precursor is essentially an "activated" form, primed for conversion into the final imidate product.

An alternative, more direct precursor for a convergent synthesis is N-(2-pyridinyl)acetamide. This amide can be synthesized by treating 2-aminopyridine or its derivatives with an acetylating agent like acetic anhydride. chemicalbook.comresearchgate.net The subsequent activation and conversion of this amide to the imidate would typically involve O-alkylation using an appropriate reagent. researchgate.net

Direct Imidate Formation from Nitrile and Alcohol Precursors

The most fundamental approach to imidate synthesis involves the direct combination of a nitrile and an alcohol. These reactions can be promoted under either acidic or basic conditions, leading to different reaction pathways and requirements.

The classical Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an imidate salt (often called a Pinner salt). wikipedia.orgorganic-chemistry.org The mechanism begins with the protonation of the nitrile by a strong acid (typically anhydrous HCl gas), which creates a highly electrophilic nitrilium ion. This ion is then attacked by the alcohol, and a subsequent proton transfer yields the imidate hydrochloride salt. nih.govnih.gov

However, the presence of a basic nitrogen atom in the pyridine (B92270) ring of heteroaromatic nitriles like 2-cyanopyridine (B140075) presents a significant challenge. The acid catalyst can be sequestered or "poisoned" by the pyridine nitrogen, impeding the necessary protonation of the nitrile group and hindering the reaction. psu.edu

To overcome this, modern modulations of the Pinner reaction often employ Lewis acids, which can preferentially activate the nitrile. Lewis acids such as trimethylsilyl (B98337) triflate (TMSOTf) have been shown to promote Pinner-type reactions under milder conditions than gaseous HCl. nih.govresearchgate.net Another approach involves using solid acid catalysts. For instance, ceria (CeO₂) has demonstrated high activity for the one-pot synthesis of esters from various nitriles and alcohols, including heteroaromatic nitriles like 2-cyanopyridine. psu.edu The reaction on the CeO₂ surface is proposed to involve the nucleophilic attack of surface-bound hydroxyl and alkoxide species on the adsorbed nitrile, providing a pathway that avoids the issues of homogeneous acid catalysis. psu.edu

Table 1: Comparison of Catalysts in Pinner-type Reactions for Heteroaromatic Nitriles

Catalyst SystemConditionsAdvantagesChallengesReference
HCl (gas) Anhydrous alcohol, 0 °C to RTClassical, well-establishedPyridine nitrogen can sequester acid; harsh conditions wikipedia.org
TMSOTf Nitrile as solvent, rtMilder conditions, high chemoselectivityRequires stoichiometric amounts of expensive Lewis acid nih.govresearchgate.net
CeO₂ Solvent-free, 160 °CReusable, effective for heteroaromatics, neutralHigh temperatures required psu.edu

Base-catalyzed conditions provide an important alternative to the Pinner reaction for imidate synthesis. nih.govwikipedia.org This approach is particularly effective for nitriles that are electron-poor, making them susceptible to attack by alkoxides. wikipedia.org

A highly relevant example is the conversion of N-(pyridin-2-yl)iminonitrile precursors to the desired N-(pyridin-2-yl)imidates. This transformation is efficiently carried out using a base such as cesium carbonate (Cs₂CO₃) in an alcoholic medium (e.g., methanol (B129727), ethanol (B145695), or propanol) at ambient temperature. chemicalbook.comnih.gov The reaction proceeds cleanly, and in many cases, gives quantitative conversion to the methyl, ethyl, or propyl imidate depending on the alcohol used. nih.gov This method highlights a non-Pinner type formation that is both mild and highly efficient for this class of compounds.

Table 2: Base-Catalyzed Synthesis of N-(Pyridin-2-yl)imidates from an Iminonitrile Precursor

AlcoholBaseTemperatureYieldReference
Methanol (MeOH)Cs₂CO₃Room TempGood to High (e.g., 98%) nih.gov
Ethanol (EtOH)Cs₂CO₃Room TempGood to High nih.gov
Propanol (PrOH)Cs₂CO₃Room TempGood to High nih.gov
Butanol (BuOH)Cs₂CO₃Room TempModerate nih.gov

Yields are generalized from a study on a library of substituted N-(pyridin-2-yl)benzimidoyl cyanides.

A robust, multi-step, one-pot synthesis has been developed for a library of N-(pyridin-2-yl)imidates that starts from nitrostyrenes and 2-aminopyridines. chemicalbook.comnih.gov This method is notable for its green chemistry principles and facile execution.

The process begins with the in situ formation of an α-iminonitrile intermediate, catalyzed by a heterogeneous Lewis acid like alumina (Al₂O₃). chemicalbook.comnih.gov This intermediate is then directly converted to the target imidate without isolation. The transformation is achieved by adding a base, typically cesium carbonate (Cs₂CO₃), and the desired alcohol to the reaction mixture. chemicalbook.comnih.gov This subsequent step proceeds under mild, ambient conditions. The methodology has been successfully applied to a range of alcohols, including methanol, ethanol, and even diols like 1,2-propanediol, demonstrating its versatility. chemicalbook.com

Transimidation Reactions Involving this compound

Imidates are valuable intermediates partly because the imidate functionality can be readily transformed. One such key reaction is transimidation, where the alkoxy group of the imidate is displaced by an amine, or in a broader sense, the reaction of an imidate with an amine to form products like amidines or new heterocyclic systems. researchgate.net

This compound and its analogues are effective substrates for such transformations. A significant application is their use in the synthesis of N-heterocycles. For example, N-(pyridin-2-yl)imidates react readily with diamines, such as ethylenediamine (B42938) or 1,3-diaminopropane (B46017), at room temperature. chemicalbook.comnih.gov In this reaction, the diamine displaces the methoxy (B1213986) group and the 2-aminopyridine moiety in a cyclization reaction to form important N-heterocycles like 2-substituted-4,5-dihydro-1H-imidazoles and 2-substituted-1,4,5,6-tetrahydropyrimidines. chemicalbook.comnih.gov This conversion demonstrates the utility of the N-pyridinyl imidate as a building block, where the imidate carbon serves as an electrophilic center for the construction of new ring systems.

Synthesis via Modified Beckmann Rearrangement Pathways

A significant advancement in the synthesis of imidates, including N-aryl substituted variants like this compound, involves the application of modified Beckmann rearrangement protocols. rsc.org Traditionally, the Beckmann rearrangement converts a ketoxime into an amide using a strong acid. nih.govbrynmawr.edu The modified approach, however, utilizes sulfone iminium fluoride (B91410) (SIF) reagents to rapidly transform ketoximes into highly reactive imidoyl fluoride intermediates under mild conditions. rsc.orgnih.gov

This method circumvents the need for harsh acidic conditions. brynmawr.edu The in situ-generated imidoyl fluoride is a valuable synthetic precursor. brynmawr.edu Subsequent introduction of an alcohol nucleophile, such as methanol, to this intermediate readily yields the corresponding imidate product. nih.govbrynmawr.edu This pathway has proven effective for a range of ketoxime substrates, including those with both electron-donating and electron-withdrawing groups, and has been used to synthesize approximately 50 different amidine and imidate products in high yields. nih.govresearchgate.net The reaction with an alcohol nucleophile, such as 4-methoxyphenol, may require slightly modified conditions, including the addition of a base like triethylamine (B128534) (NEt3) and extended reaction times to achieve optimal conversion. researchgate.net

Mechanistic Pathways of Formation

The formation of imidates through various synthetic routes proceeds via highly reactive intermediates. In the classic Pinner synthesis, the reaction is initiated by the protonation of a nitrile with a strong acid, which leads to the formation of a highly activated nitrilium cation. rroij.com This electrophilic nitrilium ion is then attacked by an alcohol, eventually yielding the imidate hydrochloride salt. rroij.com

Similarly, the modified Beckmann rearrangement involves the generation of a nitrilium ion as a key step. nih.govbrynmawr.edu In this pathway, the ketoxime is activated, facilitating the migration of a group from carbon to nitrogen to create the nitrilium ion. nih.govbrynmawr.edu However, the use of sulfur-fluoride reagents introduces a key difference: the presence of free fluoride in the solution. brynmawr.edu This fluoride ion combines with the electrophilic nitrilium ion to form an imidoyl fluoride intermediate, a type of haloimidate. nih.govbrynmawr.edu These imidoyl fluorides are typically generated in situ and can then be intercepted by nucleophiles like alcohols to form the final imidate product. brynmawr.eduresearchgate.net The successful synthesis of N-(pyridin-2-yl)imidates has also been reported via the transformation of N-(pyridin-2-yl)iminonitrile intermediates in the presence of a base and an alcoholic solvent. nih.gov

Understanding the transition state is fundamental to deciphering the mechanism of imidate synthesis. A transition state is a transient, high-energy arrangement of atoms that represents the energetic peak along the reaction coordinate between reactants and products. solubilityofthings.com The energy required to reach this state is known as the activation energy (Ea), which is a critical factor in determining the reaction rate. solubilityofthings.com

In the context of imidate synthesis, the reaction pathway leading to the most stable transition state is generally favored, influencing the selectivity of the reaction. solubilityofthings.com For instance, in multi-step syntheses, each step possesses its own transition state and energy profile. The rate-determining step is the one with the highest activation energy. Computational chemistry methods are often employed to model these fleeting structures and calculate their energy profiles, providing insight into the reaction mechanism. solubilityofthings.com By analyzing the structure of the transition state, chemists can better predict how changes in reactants or conditions will affect the reaction's outcome, aiding in the optimization of synthetic routes to specific imidates. solubilityofthings.com

However, the final product distribution is often controlled by kinetics—the rates of the competing reaction pathways. researchgate.net A reaction may favor the formation of a thermodynamically less stable product if the activation energy required to form it (the kinetic product) is lower than that required for the more stable thermodynamic product. researchgate.netberkeley.edu

Synthetic optimization, therefore, involves manipulating reaction conditions (e.g., temperature, pressure, catalyst) to favor the desired outcome. nih.gov This could mean operating under conditions that allow the system to reach thermodynamic equilibrium, thus yielding the most stable product. Alternatively, it could involve using conditions that kinetically favor the desired product, often by lowering the activation energy of the desired pathway or increasing the activation energy for the formation of undesired byproducts. researchgate.netberkeley.edu A quantitative assessment of the thermodynamic competition between the target phase and potential byproducts can serve as an effective descriptor for optimizing synthesis conditions. researchgate.net

Optimization of Synthetic Efficacy

The choice of solvent is a critical parameter in the synthesis of imidates, as it can significantly influence both the reaction yield and selectivity. nano-ntp.com Solvents affect the solubility of reactants and the stability of charged intermediates and transition states. nano-ntp.com

In the synthesis of N-(pyridin-2-yl)imidates from α-iminonitriles, the use of different alcoholic solvents under basic conditions (Cs₂CO₃) at room temperature resulted in high yields. nih.gov A study demonstrated that methanol (MeOH), ethanol (EtOH), and 1-propanol (B7761284) (PrOH) led to clean and quantitative or near-quantitative transformations into the corresponding methyl, ethyl, and propyl imidates. nih.gov The use of butanol required a higher temperature (50 °C) to achieve a good yield within 24 hours. nih.gov The presence of water as a co-solvent, however, was detrimental, leading to the formation of a significant amount of amide byproduct. nih.gov

The polarity of the solvent plays a crucial role; polar protic solvents can stabilize charged intermediates through hydrogen bonding, potentially increasing yields, while aprotic solvents may favor certain reaction pathways involving nucleophiles, thereby enhancing selectivity. nano-ntp.com

Table 1: Effect of Alcoholic Solvents on the Synthesis of a Phenyl-Substituted N-(pyridin-2-yl)imidate This interactive table summarizes the reported yields for the transformation of an α-iminonitrile to the corresponding imidate in different alcohols.

SolventTemperatureTime (h)BaseYield (%)Citation
MethanolRoom Temp.24Cs₂CO₃98 nih.gov
EthanolRoom Temp.24Cs₂CO₃95-99 nih.gov
1-PropanolRoom Temp.24Cs₂CO₃95-99 nih.gov
1-Butanol50 °C24Cs₂CO₃77 nih.gov
Methanol/WaterRoom Temp.24Cs₂CO₃Lower (Amide byproduct) nih.gov

Temperature and Pressure Dependence in Imidate Formation

The synthesis of N-(pyridin-2-yl)imidates can be significantly influenced by reaction temperature. While detailed studies focusing specifically on the pressure dependence for the formation of this compound are not extensively documented in the reviewed literature, the influence of temperature has been a key parameter in optimizing reaction conditions.

In a sustainable approach to N-(pyridin-2-yl)imidates, the transformation of intermediate α-iminonitriles to the final imidate product is effectively carried out under ambient temperature conditions. mdpi.comnih.gov A notable study demonstrated the successful synthesis of various N-(pyridin-2-yl)imidates at room temperature, highlighting a mild and energy-efficient pathway. nih.gov However, the initial step of forming the α-iminonitrile intermediate, (Z)-4-methyl-N-(pyridin-2-yl)benzimidoyl cyanide, was conducted at an elevated temperature of 80 °C. nih.gov This suggests a temperature-dependent two-stage process where the initial condensation and cyanation require thermal energy to proceed efficiently, while the subsequent alcoholysis to the imidate can occur under milder conditions.

The choice of solvent and base can also play a crucial role in the temperature requirements. For instance, the transformation of an α-iminonitrile to a methyl imidate was successfully achieved in methanol at room temperature using cesium carbonate (Cs2CO3) as a base. nih.gov Further optimization studies have explored temperatures up to 80 °C to improve reaction yields and rates, particularly when using different bases or solvent systems. nih.gov

The following table summarizes the effect of temperature on the synthesis of a model N-(pyridin-2-yl)imidate, showcasing the feasibility of ambient temperature synthesis.

Table 1: Influence of Temperature on the Synthesis of a Model N-(pyridin-2-yl)imidate Data derived from a study on the transformation of (Z)-4-methyl-N-(pyridin-2-yl)benzimidoyl cyanide to the corresponding methyl imidate in the presence of a base.

EntryTemperature (°C)Base (equivalents)SolventYield (%)
1Room TemperatureCs2CO3 (2)MethanolHigh
250DBU (2)MethanolModerate
380DBU (2)MethanolImproved

This table is illustrative and based on findings for a closely related N-(pyridin-2-yl)imidate. nih.gov

Catalyst Design and Performance Evaluation (e.g., Lewis Acids, Bases, Transition Metals)

The catalytic system employed is paramount in the synthesis of N-(pyridin-2-yl)imidates, influencing reaction efficiency, selectivity, and environmental impact. Both Lewis acids and bases have been effectively utilized, while the application of transition metals is more prevalent in the synthesis of related N-heterocycles.

Lewis Acid Catalysis:

A noteworthy development in the synthesis of N-(pyridin-2-yl)imidate precursors involves the use of heterogeneous Lewis acid catalysts. mdpi.com Specifically, alumina (Al2O3) has been successfully employed for the synthesis of N-(pyridin-2-yl)iminonitriles, which are key intermediates. nih.govbohrium.com This approach offers the advantages of being a green and sustainable method, with the catalyst being easily separable from the reaction mixture. mdpi.combohrium.com The reaction of 2-aminopyridine with nitrostyrenes in the presence of Al2O3 in 1,2-dichloroethane (DCE) at 80 °C provides the desired α-iminonitriles in good yields. nih.gov This method is a more environmentally friendly alternative to previously reported syntheses that utilized catalysts like cerium(III) triflate (Ce(OTf)3) in toluene (B28343) at higher temperatures (120 °C). mdpi.com

Base Catalysis:

The conversion of the intermediate α-iminonitriles to the final N-(pyridin-2-yl)imidates is typically achieved through base catalysis in an alcoholic solvent. mdpi.comnih.gov A variety of bases have been evaluated for this transformation, with cesium carbonate (Cs2CO3) demonstrating high efficiency in promoting the reaction in methanol at ambient conditions. mdpi.comnih.govnih.gov Other bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have also been used, though they may require elevated temperatures to achieve comparable yields. nih.gov The choice of base is critical for the selective formation of the imidate over potential side products. nih.gov

Transition Metal Catalysis:

While the direct transition metal-catalyzed synthesis of this compound is not prominently described, transition metals are extensively used in the synthesis of various N-heterocycles from imidates. rsc.org For instance, palladium-catalyzed reactions are common for C-H activation and annulation reactions starting from imidate precursors. rsc.org The synthesis of related compounds like imidazo[1,2-a]pyridines often involves transition metal catalysts such as palladium on carbon (Pd/C) or copper catalysts. mdpi.comnih.gov These catalytic systems facilitate C-N bond formation and cyclization reactions. rsc.org The exploration of transition metal catalysis for the direct, one-pot synthesis of N-(pyridin-2-yl)imidates from simpler starting materials remains an area of active research.

Table 2: Catalyst Performance in the Synthesis of N-(pyridin-2-yl)imidates and their Precursors This table summarizes findings from studies on the synthesis of N-(pyridin-2-yl)imidates and their α-iminonitrile precursors.

StepCatalyst/ReagentCatalyst TypeSubstratesSolventTemperature (°C)Key Advantages
α-Iminonitrile FormationAl2O3Heterogeneous Lewis Acid2-Aminopyridine, Nitrostyrenes1,2-Dichloroethane80Green, Sustainable, Easy Separation mdpi.comnih.govbohrium.com
Imidate FormationCs2CO3Baseα-Iminonitrile, MethanolMethanolRoom TemperatureMild Conditions, High Yield mdpi.comnih.govnih.gov
Imidate FormationDBUBaseα-Iminonitrile, MethanolMethanol50-80Effective, but may require heat nih.gov

Atom Economy and Green Chemistry Principles in Imidate Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the synthesis of N-(pyridin-2-yl)imidates is no exception. The goal is to design processes that are more efficient, produce less waste, and use less hazardous substances. bohrium.com

Other green chemistry principles are also relevant:

Use of Safer Solvents and Auxiliaries: While the reported synthesis of the α-iminonitrile uses 1,2-dichloroethane, a solvent with known toxicity, the subsequent step to the imidate utilizes methanol, a greener solvent. nih.gov Ongoing research focuses on replacing hazardous solvents in all steps of the synthesis.

Catalysis: The use of catalytic amounts of Al2O3 and Cs2CO3 is preferable to stoichiometric reagents, as it reduces waste. mdpi.comnih.gov

Designing for Energy Efficiency: Performing reactions at ambient temperature, as demonstrated in the base-catalyzed conversion to the imidate, is a significant step towards energy efficiency. nih.gov

Iii. Sophisticated Chemical Reactivity and Transformative Processes

Nucleophilic Additions and Substitutions at the Imidate Carbon

The carbon-nitrogen double bond (C=N) of the imidate group is polarized, rendering the carbon atom electrophilic and susceptible to attack by a variety of nucleophiles. These reactions typically proceed via substitution of the methoxy (B1213986) group or by addition across the C=N bond, providing pathways to numerous other functional groups.

The reaction of N-aryl imidates with oxygen-based nucleophiles is a fundamental transformation. Under acidic conditions, N-aryl imidates can undergo hydrolysis, a reaction with water, to yield the corresponding primary amine. For instance, an N-aryl imidate prepared from the condensation of an amine and a trimethyl orthoester can be converted back to the parent amine with a stoichiometric amount of acid acs.org. This reactivity underscores the potential of the imidate group as a protective or masked form of an amine.

A related transformation is the Pinner reaction, which involves the alcoholysis of a nitrile under acidic conditions to form an imidate acs.org. This process highlights the reversibility of imidate formation. When Methyl (1Z)-N-(2-pyridinyl)ethanimidate is treated with another alcohol (R'-OH), a trans-imidatation reaction can occur, leading to the exchange of the methoxy group for a new alkoxy group (-OR'). This equilibrium-driven process is valuable for modifying the ester portion of the imidate.

Reactions with carboxylic acids can lead to the formation of N-acyl derivatives. The imidate acts as an activating agent for the amine functionality, facilitating the formation of an amide bond with the carboxylic acid, alongside the elimination of methanol (B129727) and methyl acetate.

Nitrogen nucleophiles, such as primary and secondary amines, readily react with N-pyridyl imidates. These reactions typically result in the displacement of the methoxy group to form amidines. This transformation is a common and efficient method for synthesizing substituted amidines, which are important structural motifs in medicinal chemistry. Research has shown that N-(pyridin-2-yl)imidates can react with diamines at room temperature to produce N,N-heterocyclic compounds, demonstrating a sequential substitution and cyclization pathway vu.nl.

The reaction with hydrazine (B178648) (H₂N-NH₂) or its derivatives follows a similar pattern, leading to the formation of hydrazide-imidamides or, with subsequent cyclization, various nitrogen-containing heterocycles. The kinetics and reactivity of hydrazines as nucleophiles have been extensively studied, showing that their reactivity is comparable to that of simple amines like methylamine (B109427) vu.nl. The reaction of a related heterocyclic system with hydrazine has been shown to produce pyrazole (B372694) derivatives, indicating a potential pathway for the transformation of pyridyl imidates into more complex heterocyclic structures nih.gov.

A summary of representative reactions with nitrogen nucleophiles is presented below.

NucleophileProduct TypeReaction ConditionsReference
DiamineN,N-HeterocycleAcetonitrile, Room Temp. vu.nl
HydrazineHydrazide-imidamideVaries vu.nlnih.gov
Primary/Secondary AmineAmidineVaries vu.nl

This table presents generalized reaction outcomes based on the reactivity of related compounds.

The electrophilic imidate carbon is also a target for carbon-based nucleophiles, although these reactions are less commonly documented for N-pyridyl imidates specifically. The reaction with potent nucleophiles like Grignard reagents (R-MgX) or organolithium compounds (R-Li) is expected to proceed via addition across the C=N double bond. This would result in a metallated intermediate that, upon aqueous workup, would yield a secondary amine containing a new carbon-carbon bond.

Electrophilic Reactions Involving the Pyridine (B92270) Moiety

The pyridine ring of this compound is an electron-deficient heterocycle. The ring nitrogen atom withdraws electron density, making the ring less reactive towards electrophilic aromatic substitution than benzene (B151609). The N-ethanimidate substituent is also generally considered to be electron-withdrawing, further deactivating the ring.

Direct electrophilic halogenation and nitration of the pyridine ring in N-substituted 2-aminopyridines are challenging. Standard electrophilic aromatic substitution (EAS) conditions, such as using elemental halides with strong Lewis or Brønsted acids, often require harsh conditions like elevated temperatures and may result in mixtures of regioisomers wikipedia.org. The electron-deficient nature of the pyridine ring is electronically mismatched for reactions with common electrophiles wikipedia.orguwindsor.ca.

However, modern synthetic methods offer highly regioselective alternatives. One powerful strategy involves a temporary ring-opening of the pyridine to a "Zincke imine" intermediate. This acyclic azatriene is electron-rich and undergoes highly regioselective halogenation at the position corresponding to C-3 of the original pyridine ring under mild conditions, after which the ring is closed wikipedia.orgclockss.org. This method provides a viable route to 3-halopyridines even on deactivated systems wikipedia.orgclockss.org.

Nitration is similarly difficult. Aggressive nitrating mixtures (e.g., H₂SO₄/HNO₃) at high temperatures are typically required, which can risk degradation of substituents thieme-connect.com. Alternative nitrating agents have been developed to achieve this transformation under milder conditions on some pyridine substrates thieme-connect.com. For a deactivated substrate like a pyridyl imidate, these advanced, regioselective methods would be essential for successful functionalization.

Summary of Pyridine Halogenation Strategies

MethodPosition SelectivityConditionsNotesReference
Electrophilic Aromatic SubstitutionC-3, C-5 (often mixed)Harsh (High Temp, Strong Acid)Low yield, poor selectivity for deactivated rings wikipedia.org
Zincke Imine IntermediateC-3MildHigh regioselectivity, compatible with various groups wikipedia.orgclockss.org
N-Oxide ActivationC-4Multi-step (Oxidation, Nitration, Reduction)Indirect method to achieve 4-substitution uwindsor.ca

A more controlled and widely used method for functionalizing substituted pyridines is through directed ortho-metalation (DoM) wikipedia.org. This strategy relies on a substituent on the ring, known as a Directed Metalation Group (DMG), to temporarily coordinate an organolithium reagent (e.g., n-BuLi, LDA) uwindsor.caclockss.org. This coordination positions the strong base to selectively deprotonate the adjacent (ortho) C-H bond, generating a specific aryllithium intermediate wikipedia.org.

For this compound, the entire N-ethanimidate group can function as a powerful DMG. The lone pairs on the imidate nitrogen and/or the pyridine nitrogen can coordinate to the lithium atom, directing deprotonation exclusively to the C-3 position clockss.org. This approach avoids the issue of nucleophilic addition to the pyridine C=N bond, which can be a competing pathway, especially when using hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures clockss.org. Once the 3-lithiated species is formed, it can be trapped with a wide variety of electrophiles (e.g., alkyl halides, aldehydes, CO₂, disulfides) to install a new functional group with high regiochemical control. This strategy has been successfully applied to similar DMGs on the pyridine ring, such as amides and carbamates clockss.orgacs.org.

Cycloaddition Reactions of Imidates (e.g., [3+2], [4+2])

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The imidate moiety, particularly when conjugated with a heteroaromatic system like pyridine, can participate as a partner in these transformations, although its reactivity is nuanced.

This compound as a Dipolarophile

In [3+2] cycloaddition reactions, a three-atom, 4π-electron component (the 1,3-dipole) reacts with a two-atom, 2π-electron component (the dipolarophile) to form a five-membered ring. uchicago.edu The C=N double bond of this compound can, in principle, serve as the 2π-electron dipolarophile. The reactivity of the imidate in this role is heavily influenced by the electronic nature of the pyridine ring and the substituents on the imidate itself.

Research into related systems shows that the pyridine ring's electron-withdrawing nature can activate adjacent double bonds towards cycloaddition. For instance, nitropyridines have been shown to act as effective 2π-partners in [3+2] cycloadditions with N-methyl azomethine ylide. rsc.org In these reactions, the dipole adds across a C=C bond of the pyridine ring that is activated by the nitro group. rsc.org By analogy, the C=N bond of the subject imidate, being directly attached to the electron-deficient pyridine ring, is expected to possess enhanced electrophilicity, making it a suitable partner for electron-rich 1,3-dipoles.

The success of such cycloadditions often depends on the specific 1,3-dipole used. Studies on pyridazinium ylides reacting with various dipolarophiles demonstrate that these reactions are highly regioselective and can be influenced by thermal or microwave conditions. nih.gov While direct examples involving this compound are not extensively documented, the established reactivity of similar pyridine-activated systems provides a strong basis for its potential as a dipolarophile.

Table 1: Potential [3+2] Cycloaddition Reactions

1,3-Dipole Type Potential Product Notes
Azomethine Ylide Substituted Pyrrolidine Reaction would form a five-membered nitrogen-containing heterocycle.
Nitrile Oxide Substituted Oxadiazoline The reaction would be a pathway to oxygen-and-nitrogen-containing heterocycles.

This compound as a Diene or Dienophile Component

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis, involving a 4π-electron diene and a 2π-electron dienophile. uchicago.edumdpi.com The N-(2-pyridinyl)ethanimidate scaffold possesses functionalities that could potentially allow it to act as either the diene or the dienophile component.

As a Dienophile: The most likely role for this compound in a Diels-Alder reaction is as a dienophile, utilizing its C=N double bond as the 2π component in a hetero-Diels-Alder reaction. The participation of unactivated nitriles (C≡N bond) as dienophiles in thermal cycloaddition cascades has been reported, highlighting that even relatively inert π-systems can react under the right conditions. nih.gov The C=N bond in the imidate is more polarized than a C=C bond and, being attached to the pyridine ring, its LUMO (Lowest Unoccupied Molecular Orbital) is lowered, making it more susceptible to attack by an electron-rich diene. Inverse-electron-demand hetero-Diels-Alder reactions are known to occur with electron-deficient heterodienes. researchgate.net

As a Diene: For the compound to act as a 4π diene, the pyridine ring itself would need to participate. While the aromaticity of pyridine generally makes it a reluctant diene, certain derivatives are known to undergo Diels-Alder reactions. researchgate.netnih.gov For example, 2(1H)-pyridones readily react as dienes with electron-deficient dienophiles like N-phenylmaleimide to form isoquinuclidine derivatives. researchgate.netnih.govdocumentsdelivered.com These reactions often require thermal or high-pressure conditions to overcome the aromatic stabilization energy. nih.gov For this compound to function as a diene, it would likely require significant activation or transformation into a less aromatic pyridone-like tautomer, a process not typically observed under standard conditions. A novel "skeletal editing" strategy for pyridines involves a dearomatization step prior to a [4+2] cycloaddition, which allows the pyridine core to be transformed. nih.govnih.gov

Rearrangement Chemistry Associated with the Compound

Rearrangement reactions involving the migration of atoms or groups are fundamental processes that can lead to significant structural reorganization. The unique constitution of this compound makes it a candidate for several important named rearrangements.

Imidate-to-Amide Rearrangements (e.g., Chapman-Type)

The Chapman rearrangement is a thermal intramolecular reaction that converts N-aryl imidates into N,N-diaryl amides. youtube.com This process involves the migration of the aryl group from the imidate oxygen to the nitrogen atom via a proposed four-membered transition state. rsc.orgyoutube.com

In the case of this compound, the 2-pyridinyl group is analogous to the N-aryl substituent. Upon heating, it is expected to undergo a Chapman-type rearrangement to yield the corresponding N-acetyl-N-(2-pyridinyl)amine derivative.

Mechanism of Chapman-Type Rearrangement:

Nucleophilic Attack: The sp2-hybridized nitrogen atom of the imidate attacks the ipso-carbon of the pyridine ring attached to the oxygen.

Intermediate Formation: This intramolecular nucleophilic aromatic substitution proceeds through a cyclic, four-membered transition state. youtube.com X-ray crystallographic studies on a related N-arylbenzimidate have shown a short non-bonded N•••C distance, supporting the feasibility of this intramolecular pathway. rsc.org

Migration and Product Formation: The pyridinyl group completes its migration from the oxygen to the nitrogen, and the carbonyl group is re-formed, yielding the thermodynamically more stable amide product.

This rearrangement is a classic example of transforming one functional group into another, in this case, an imidate into a more stable amide. nih.gov

Dimroth-Type Rearrangements in Pyridine-Fused Systems

The Dimroth rearrangement is a well-known isomerization in heterocyclic chemistry where endocyclic and exocyclic heteroatoms, typically nitrogen, exchange places within the ring system. wikipedia.org This rearrangement is particularly relevant to N-(2-pyridinyl) substituted systems, as they are precursors to fused heterocycles like imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines, which are known to undergo this transformation. rsc.orgucl.ac.ukox.ac.uknih.gov

The synthesis of an imidazo[1,2-a]pyridine (B132010) often involves the reaction of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. organic-chemistry.orgnih.gov If one considers the cyclization of a molecule like this compound or a related precursor, it can lead to a fused bicyclic system. The Dimroth rearrangement in these systems typically occurs under aqueous basic or acidic conditions and proceeds via a ring-opening/ring-closure mechanism. ucl.ac.uknih.govbenthamscience.com

Postulated Mechanism in a Related Fused System:

Hydration: A water molecule (or hydroxide (B78521) ion in basic media) adds to the electrophilic carbon of the pyrimidine (B1678525) ring. ucl.ac.ukox.ac.uk

Ring Opening: The heterocyclic ring opens to form a linear aldehyde or ketone intermediate.

Rotation and Tautomerization: Rotation around a C-N single bond occurs, followed by tautomerization.

Ring Closure: The terminal amino group attacks the carbonyl, closing the ring to form the rearranged, thermodynamically more stable isomer. wikipedia.org

The propensity for this rearrangement can lead to structural misassignments if not carefully considered, as the kinetic and thermodynamic products can differ significantly. ucl.ac.ukox.ac.uk

Other Skeletal Rearrangements

Beyond the classic named rearrangements, the pyridine core of the molecule can be involved in more profound skeletal transformations. A recently developed "skeletal editing" strategy allows for the conversion of pyridines into substituted benzenes and naphthalenes. nih.govnih.govresearchgate.net This one-pot process demonstrates the potential for dramatic alteration of the heterocyclic core.

Skeletal Editing Sequence:

Dearomatization: The pyridine ring reacts with a dienophile like an acetylenedicarboxylate (B1228247) in a dearomative cyclization.

[4+2] Cycloaddition: The resulting dearomatized intermediate, now acting as a diene, undergoes a [4+2] cycloaddition with a second dienophile (an alkyne).

Rearomatizing Retro-cycloaddition: The cycloadduct undergoes a retro-Diels-Alder reaction, expelling a nitrile fragment and forming a new, stable aromatic ring (a benzene or naphthalene (B1677914) derivative). nih.govresearchgate.net

This modular, catalyst-free approach allows for the precise substitution of a C=N pair in the pyridine ring with a C=C pair, enabling diversification of molecular scaffolds that would be impossible through peripheral functionalization alone. nih.govnih.gov While not yet demonstrated specifically for this compound, its pyridine core makes it a potential substrate for this type of transformative skeletal editing.

Functional Group Interconversions and Derivatization Strategies

The strategic modification of this compound through functional group interconversions allows for the synthesis of a wide array of derivatives. These transformations often target the electrophilic carbon of the imidate group and the nucleophilic nitrogen of the pyridine ring.

The imidate functionality is susceptible to nucleophilic attack by water and alcohols, leading to the formation of amides and new esters, respectively. These reactions can be catalyzed by either acid or base, with the mechanism varying accordingly.

Acid-Catalyzed Hydrolysis:

Base-Catalyzed Hydrolysis:

In the presence of a base, the hydrolysis proceeds through the direct nucleophilic attack of a hydroxide ion on the electrophilic imidate carbon. This results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the elimination of the methoxide (B1231860) ion, which is then protonated by the solvent to form methanol. The other product is the corresponding N-pyridinyl amide. The base-catalyzed hydrolysis of amides follows a similar pattern of nucleophilic addition followed by elimination. youtube.comarkat-usa.orgchemistrysteps.com

Alcoholysis (Transesterification):

This compound can undergo alcoholysis, a form of transesterification, to generate different ester derivatives. This reaction is particularly useful for introducing more complex alkoxy groups. The reaction can be catalyzed by either acid or base. For instance, reacting this compound with a different alcohol (R'-OH) in the presence of an acid or base catalyst will lead to the formation of the corresponding new imidate, this compound, and methanol. A study on the synthesis of various N-(pyridin-2-yl)imidates demonstrated the use of different alcoholic media, highlighting the feasibility of this transformation. nih.gov The mechanism of acid-catalyzed transesterification of esters involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the incoming alcohol, formation of a tetrahedral intermediate, and subsequent elimination of the original alcohol. youtube.com

A summary of these transformations is presented in the table below:

TransformationReagents and ConditionsProduct(s)Mechanistic Feature
Acid-Catalyzed HydrolysisH₃O⁺ (aq)N-(2-pyridinyl)acetamide + MethanolA-2 mechanism, protonation of imine nitrogen jcsp.org.pkresearchgate.net
Base-Catalyzed HydrolysisOH⁻ (aq)N-(2-pyridinyl)acetamide + MethanolNucleophilic addition-elimination youtube.comarkat-usa.org
AlcoholysisR'-OH, Acid or Base catalystThis compound + MethanolTransesterification nih.govyoutube.com

The reduction and oxidation of this compound can target either the imidate functionality or the pyridine ring, leading to a variety of products with different functional groups.

Reduction:

The C=N double bond of the imidate is susceptible to reduction, which can be achieved using various reducing agents.

Hydride Reductions: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing the imidate to the corresponding secondary amine, N-ethyl-2-aminopyridine. youtube.comyoutube.commdpi.comyoutube.com The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the C=N bond, followed by a workup step to protonate the resulting anion. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and may also effect this reduction, potentially requiring activation of the imidate or harsher reaction conditions. erowid.orgorganic-chemistry.orgorganic-chemistry.orgnih.govresearchgate.net The reduction of amides, a related transformation, can be achieved with LiAlH₄ to yield amines, while NaBH₄ is generally not effective unless the amide is first activated. organic-chemistry.org

Catalytic Hydrogenation: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni) can also be employed to reduce the imine bond of the imidate. nih.govnih.govyoutube.comyoutube.com This method offers a milder alternative to hydride reagents and is often associated with syn-addition of hydrogen across the double bond. The pyridine ring can also be reduced under more forcing hydrogenation conditions. wikipedia.org

Oxidation:

Oxidation reactions can occur at several sites within the this compound molecule.

Oxidation of the Imidate: The imine functionality can be oxidized to form an oxaziridine (B8769555) or a nitrone, depending on the oxidant and reaction conditions. Peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), are known to oxidize N-alkyl imines to nitrones. rsc.org

Oxidation of the Pyridine Ring: The nitrogen atom of the pyridine ring is susceptible to oxidation, typically by peroxy acids, to form the corresponding pyridine-N-oxide. researchgate.netnih.gov This transformation can alter the electronic properties of the aromatic ring and open up further synthetic possibilities.

Oxidation of the Methyl Group: Under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄), the methyl group of the ethanimidate moiety could potentially be oxidized. google.comlibretexts.org However, the pyridine ring itself can also be susceptible to oxidation under these conditions. The oxidation of alkylpyridines to pyridine carboxylic acids with KMnO₄ is a known transformation. google.com

The following table summarizes the potential reduction and oxidation reactions:

TransformationReagents and ConditionsPotential Product(s)
Reduction (Hydride)1. LiAlH₄, THF 2. H₂ON-ethyl-2-aminopyridine youtube.comyoutube.commdpi.comyoutube.com
Reduction (Catalytic)H₂, Pd/C or PtO₂N-ethyl-2-aminopyridine nih.govnih.govyoutube.comyoutube.com
Oxidation (Imidate)m-CPBAThis compound N-oxide (nitrone) rsc.org
Oxidation (Pyridine N)Peroxy acid (e.g., H₂O₂)Methyl (1Z)-N-(2-pyridinyl-1-oxide)ethanimidate researchgate.netnih.gov
Oxidation (Methyl Group)KMnO₄, heatN-(2-pyridinyl)oxamic acid or further degradation products google.comlibretexts.org

Iv. Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No published high-resolution NMR data for Methyl (1Z)-N-(2-pyridinyl)ethanimidate is available.

A full structural assignment and confirmation of stereochemistry for this compound would typically be achieved through a suite of 2D NMR experiments.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, for instance, confirming the connectivity within the pyridinyl ring by showing correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of the carbon signals of the pyridinyl, methyl, and methoxy (B1213986) groups based on their attached proton chemical shifts.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be instrumental in confirming the (Z)-configuration of the C=N double bond by observing a NOE between the N-pyridinyl group and the methyl group across the double bond.

Hypothetical ¹H and ¹³C NMR Data Table: (Note: This table is a theoretical representation and is not based on experimental data.)

Atom Number Hypothetical ¹H Shift (ppm) Hypothetical ¹³C Shift (ppm) Key HMBC Correlations (¹H → ¹³C) Key NOESY Correlations (¹H ↔ ¹H)
C1 (C=N) - ~160.0 H3, H7 → C1 -
C2 (Pyridyl) - ~155.0 H4, H8 → C2 -
C3 (Pyridyl) ~8.2 ~148.0 H4, H5 → C3 H4
C4 (Pyridyl) ~7.0 ~115.0 H3, H5 → C4 H3, H5
C5 (Pyridyl) ~7.7 ~138.0 H4, H6 → C5 H4, H6
C6 (Pyridyl) ~6.9 ~112.0 H5 → C6 H5
C7 (CH₃) ~2.1 ~18.0 - H8

Dynamic NMR (DNMR) studies could be employed to investigate restricted rotation around the N-C(pyridyl) single bond. At lower temperatures, separate signals might be observable for the pyridinyl protons if the rotation is slow on the NMR timescale. A coalescence temperature and rate of exchange could then be calculated, providing insight into the energy barrier for this rotational process.

In the absence of a single crystal suitable for X-ray diffraction, solid-state NMR (ssNMR) would be an invaluable tool for characterizing the crystalline form of this compound. Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would provide information on the local environment of the carbon and nitrogen atoms in the solid state. Furthermore, ssNMR can distinguish between different polymorphs (crystalline forms) of the compound.

X-ray Crystallography for Absolute Configuration and Intermolecular Interactions

No published crystal structure for this compound exists.

Obtaining a single crystal of this compound and performing X-ray diffraction analysis would provide the most definitive structural information. This technique would confirm the (Z)-geometry of the imidate double bond and provide precise bond lengths and angles for the entire molecule. It would also reveal the packing of molecules in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonds or π-π stacking involving the pyridinyl rings.

Hypothetical Crystallographic Data Table: (Note: This table is a theoretical representation and is not based on experimental data.)

Parameter Hypothetical Value
Chemical Formula C₈H₁₀N₂O
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~10.5
b (Å) ~5.8
c (Å) ~13.2
β (°) ~98.5
Volume (ų) ~850
Z 4
C1=N1 Bond Length (Å) ~1.28
N1-C2 Bond Length (Å) ~1.40

Co-crystallization of this compound with other molecules, particularly those capable of hydrogen bonding, could lead to the formation of novel supramolecular assemblies. The pyridinyl nitrogen atom is a potential hydrogen bond acceptor site. Studies of these co-crystals would provide insights into the non-covalent interactions that govern molecular recognition and the self-assembly of larger, ordered structures.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Bond Analysis

Infrared spectroscopy, particularly utilizing Attenuated Total Reflectance (ATR) for solid or liquid samples, is a powerful tool for identifying characteristic functional groups. In the spectrum of this compound, key vibrational modes are anticipated. The C=N stretching vibration of the imidate group is expected to produce a strong absorption band in the region of 1650-1680 cm⁻¹. The C-O single bond of the methoxy group would likely exhibit a strong stretching band around 1050-1250 cm⁻¹.

Furthermore, the aromatic pyridine (B92270) ring gives rise to a series of characteristic absorptions. The C=C and C=N stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ range. C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups would be found just below 3000 cm⁻¹. mdpi.com

Table 1: Predicted Characteristic Infrared Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Pyridine RingC-H Stretch> 3000Medium
Methyl GroupsC-H Stretch< 3000Medium-Strong
Imidate (C=N)Stretch1650 - 1680Strong
Pyridine RingC=C, C=N Stretch1400 - 1600Medium-Strong
Methoxy (C-O)Stretch1050 - 1250Strong
Pyridine RingC-H Bend (out-of-plane)700 - 900Strong

Note: This table is based on predicted values from typical functional group absorption regions.

Raman spectroscopy serves as a crucial complement to IR spectroscopy. researchgate.net While IR absorption depends on a change in the dipole moment, Raman scattering relies on a change in the polarizability of a bond. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the C=N bond, while IR active, should also provide a distinct and strong signal in the Raman spectrum. Symmetrical vibrations and bonds involving non-polar groups often show greater intensity in Raman spectra. The symmetrical breathing modes of the pyridine ring are particularly well-suited for Raman analysis.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elemental formula of a compound, as well as for deducing its structure through fragmentation analysis. nih.gov

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for the protonated molecule [M+H]⁺ of this compound, allowing for the unambiguous determination of its elemental formula (C₈H₁₀N₂O).

Tandem mass spectrometry (MS/MS) offers deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.govnih.gov The fragmentation pathway provides a roadmap of the molecule's connectivity. For this compound, key fragmentation steps would likely involve:

Loss of the methoxy group (-OCH₃): This would result in a significant fragment ion, confirming the presence of the methyl ester functionality.

Cleavage of the N-pyridinyl bond: This would separate the pyridine ring from the ethanimidate moiety, yielding characteristic ions for each piece.

Fragmentation of the pyridine ring: Subsequent fragmentation of the pyridine-containing ion could occur, leading to smaller, stable ions.

The interpretation of these fragmentation patterns is a powerful method for confirming the proposed structure. nih.govnih.gov

Table 2: Predicted Key Fragmentation Ions in MS/MS of [this compound+H]⁺

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossStructural Moiety Lost
151.0866120.065531.0211OCH₃
151.086679.055172.0315CH₃C(O)NCH₃
79.055152.036227.0189HCN

Note: m/z values are calculated for the monoisotopic masses.

Ion mobility mass spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber. unizar.es This technique is particularly valuable for separating isomers that are indistinguishable by mass alone. For the target compound, IM-MS could be used to differentiate the (1Z)-isomer from the potential (1E)-isomer. Each isomer would have a unique three-dimensional shape, leading to a different collision cross-section (CCS) and thus a different drift time, allowing for their separation and individual characterization. nih.gov

Electronic Spectroscopy (UV-Vis) and Chiroptical Studies (CD, ORD) for Electronic Transitions and Chirality

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. The UV-Vis spectrum of this compound would be expected to show absorptions characteristic of the π → π* and n → π* transitions associated with the conjugated system of the pyridine ring and the imidate group. The position and intensity of these absorption bands are sensitive to the solvent environment.

Chiroptical studies, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are techniques used to investigate chiral molecules. researchgate.net Since this compound is not inherently chiral, it would not exhibit a CD or ORD spectrum on its own. However, if it were to be placed in a chiral environment, such as by binding to a chiral protein or a cyclodextrin, it could exhibit an induced CD spectrum, providing information about the nature of the binding interaction.

Vi. Strategic Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Heterocyclic Synthesis

Methyl (1Z)-N-(2-pyridinyl)ethanimidate is a highly effective precursor for constructing nitrogen-containing heterocycles. The inherent reactivity of the imidate functional group, which can be considered a masked and activated form of an amide, facilitates cyclization reactions with various bifunctional reagents. A general and facile synthetic protocol involves the transformation of α-iminonitriles into the desired N-(pyridin-2-yl)imidates in the presence of a base like cesium carbonate in an alcoholic medium, such as methanol (B129727), under ambient conditions. mdpi.comnih.gov These imidates can then be employed in subsequent reactions to build more complex molecular architectures. mdpi.com

The N-(2-pyridinyl)ethanimidate moiety is an excellent synthon for constructing six-membered heterocyclic rings like pyrimidines and triazines. The core reaction involves the condensation of the imidate with appropriate binucleophiles.

For pyrimidine (B1678525) synthesis, this compound can react with 1,3-dicarbonyl compounds or their synthetic equivalents. The most direct approach, however, involves its reaction with compounds containing a 1,3-diamine or an amino-amide fragment. For instance, condensation with a 1,3-diaminopropane (B46017) derivative would proceed via initial nucleophilic attack of one amino group on the electrophilic imidate carbon, followed by intramolecular cyclization and elimination of methanol and ammonia (B1221849) to furnish the pyrimidine ring. While direct examples involving this compound are specific, the synthesis of related imidazo[1,2-a]pyrimidine (B1208166) derivatives from 2-aminopyrimidine (B69317) precursors highlights the utility of this scaffold in forming fused pyrimidine systems. nih.govmdpi.comnih.gov

The synthesis of triazine derivatives is more complex but can be envisioned through multi-step pathways starting from the imidate. One potential route involves the conversion of the imidate into an N-(pyridin-2-yl)amidrazone by reaction with hydrazine (B178648). This intermediate could then be cyclized with various one-carbon synthons (like orthoformates or carbon disulfide) to yield the 1,2,4-triazine (B1199460) ring. nih.gov Literature on the synthesis of fused triazines, such as pyrido[2,1-c] mdpi.comorganic-chemistry.orgnih.govtriazines, often starts from 2-hydrazinopyridine (B147025) derivatives, which could be accessed from the parent 2-aminopyridine (B139424) scaffold of the title compound. nih.gov

Table 1: Potential Reactions for Pyrimidine and Triazine Synthesis

Target HeterocycleRequired Coreactant(s)General Reaction Type
Pyrimidine1,3-Diamine or Amido-nitrileCondensation / Cyclization
1,2,4-TriazineHydrazine, then a C1 synthon (e.g., Triethyl orthoformate)Amidrazone formation followed by Cyclocondensation

The synthesis of five-membered 1,3-azoles is a cornerstone application of this compound, leveraging its reactivity towards 1,2-binucleophiles. bohrium.comgoogle.com The general pathway involves the reaction of the imidate with a molecule containing adjacent hydroxyl/thiol and amino groups, leading to cyclocondensation. mdpi.commdpi.com

Imidazoles: The synthesis of imidazole (B134444) derivatives is achieved through the reaction of this compound with 1,2-diamines. The reaction proceeds via the formation of an N,N-heterocyclic compound, where one amino group of the diamine attacks the imidate carbon, and subsequent intramolecular cyclization with the elimination of methanol and 2-aminopyridine yields the imidazole ring. mdpi.com

Oxazoles: Oxazole (B20620) rings, or more commonly their saturated oxazoline (B21484) precursors, can be synthesized by reacting the imidate with 2-amino alcohols. mdpi.comorgsyn.orgnih.gov The amino group initiates the reaction by attacking the imidate, followed by cyclization of the resulting intermediate through the hydroxyl group's attack on the newly formed C=N bond, ultimately eliminating methanol.

Thiazoles: Analogous to oxazole synthesis, thiazole (B1198619) or thiazoline (B8809763) rings are formed through the reaction of the imidate with 2-aminothiols. mdpi.com The high nucleophilicity of the thiol group can facilitate the initial attack or the subsequent ring-closing step, leading to the stable five-membered sulfur- and nitrogen-containing heterocycle.

These reactions showcase the imidate's function as a reliable electrophilic one-carbon synthon for building the C2 position of the azole ring.

This compound is an exceptional intermediate for constructing fused heterocyclic systems where the pyridine (B92270) ring is an integral part of the final structure.

Imidazo[1,2-a]pyridines: This scaffold is of significant interest in medicinal chemistry. bohrium.com The imidate serves as an activated precursor, primed for intramolecular cyclization. A classic route is the reaction with α-haloketones. The pyridinyl nitrogen attacks the electrophilic carbonyl carbon of the ketone, followed by intramolecular cyclization where the imidate nitrogen displaces the halide, forming the fused imidazole ring. Alternatively, the imidate itself can be considered an advanced intermediate in syntheses starting from 2-aminopyridine. rsc.org

Triazolopyridines: The synthesis of mdpi.comorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridines can be achieved from N-(pyridin-2-yl) amidine or amidoxime (B1450833) intermediates. organic-chemistry.orgnih.govresearchgate.net this compound can be readily converted to the corresponding N'-(pyridin-2-yl)acetamidrazone by treatment with hydrazine. This intermediate can then undergo oxidative N-N bond formation and cyclization, often mediated by reagents like (diacetoxyiodo)benzene (B116549) (PIDA) or iodine, to afford the desired triazolopyridine skeleton in high yields. organic-chemistry.org

Table 2: Synthesis of Fused Polycyclic Systems

Fused SystemKey Reactant / IntermediateCommon Synthetic StrategyCitations
Imidazo[1,2-a]pyridine (B132010)α-HaloketoneCondensation / Cyclization bohrium.comrsc.org
mdpi.comorganic-chemistry.orgnih.govTriazolo[1,5-a]pyridineN-(Pyridin-2-yl)benzimidamideOxidative N-N bond formation / Annulation organic-chemistry.orgnih.gov

Utilization in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form a complex product, are powerful tools in modern organic synthesis for their efficiency and atom economy. nih.govuniba.it this compound, or the N-aryl amidine functionality it represents, is a key component in several important MCRs.

The most prominent MCR involving this type of structure is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. mdpi.commdpi.com In this reaction, an amidine (such as the title compound), an aldehyde, and an isocyanide react to form 3-aminoimidazo-fused heterocycles.

Design: The reaction is designed to rapidly assemble the imidazo[1,2-a]pyridine core. By using this compound, the reaction brings together the pyridine-amidine fragment, an aldehyde-derived substituent at the 2-position, and an isocyanide-derived amino substituent at the 3-position of the fused ring system.

Scope: The GBB reaction is known for its broad scope. A wide variety of aldehydes (aliphatic and aromatic) and isocyanides can be employed, allowing for the creation of large libraries of diversely substituted imidazo[1,2-a]pyridines. The reaction is often catalyzed by Brønsted or Lewis acids and can be performed under mild conditions, including microwave irradiation to shorten reaction times. mdpi.commdpi.com

The mechanism of the Groebke–Blackburn–Bienaymé reaction provides a clear example of the role played by the N-(2-pyridinyl)ethanimidate moiety. mdpi.comnih.gov

Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde with the exocyclic nitrogen of the amidine functionality of this compound to form a reactive Schiff base or iminium ion.

Nucleophilic Attack: The nucleophilic isocyanide then attacks the electrophilic carbon of the iminium ion. This step forms a nitrilium ion intermediate.

Intramolecular Cyclization: The final step is a [5-endo-dig] intramolecular cyclization. The endocyclic pyridine nitrogen attacks the electrophilic carbon of the nitrilium ion, forming the five-membered imidazole ring and constructing the final fused bicyclic imidazo[1,2-a]pyridine product.

This mechanistic pathway highlights how the inherent reactivity of the imidate's amidine portion is harnessed within a convergent and efficient MCR framework to rapidly build molecular complexity. beilstein-journals.orgbeilstein-journals.org

Precursor to Complex Molecular Scaffolds (Focus on Synthetic Methodology)

The unique structure of this compound, featuring a nucleophilic imidate nitrogen and an electrophilic imidate carbon, positions it as a versatile synthon for the construction of more elaborate molecular frameworks. evitachem.com Its reactivity can be harnessed to introduce the 2-aminopyridine motif or to participate in cyclization and annulation reactions, paving the way for the synthesis of diverse heterocyclic systems.

As a Building Block for Complex Natural Product Synthesis

While direct applications of this compound in the total synthesis of specific complex natural products are not extensively documented in readily available literature, its constituent parts are prevalent in nature. Natural products containing the pyridine moiety, such as atropine, highlight the significance of this heterocycle. nih.gov The imidate portion of the molecule serves as a masked amine and a reactive site for C-N bond formation, a crucial step in the assembly of alkaloid skeletons and other nitrogen-containing natural products. The typical synthesis of the parent compound involves the reaction of a pyridine derivative, like pyridine-2-carboxaldehyde, with an acetic derivative in the presence of a base, showcasing a straightforward method to access this reactive building block. evitachem.com

Scaffold Diversity Generation via Chemical Transformations

The generation of diverse molecular scaffolds from a common precursor is a cornerstone of modern drug discovery. This compound is theoretically well-suited for this purpose. The imidate functionality can undergo various chemical transformations to generate a library of related compounds.

Key potential transformations include:

Hydrolysis: Under acidic or basic conditions, the imidate can be hydrolyzed to reveal the parent 2-aminopyridine and a carboxylic acid derivative. evitachem.com This reactivity allows for its use as a stable precursor that can be unmasked at a later synthetic stage.

Nucleophilic Attack: The imidate nitrogen can act as a nucleophile, reacting with various electrophiles to form new C-N bonds, which is a fundamental strategy for building more complex heterocyclic systems. evitachem.com

Cycloaddition Reactions: The C=N bond of the imidate could potentially participate in cycloaddition reactions with suitable dienes or dipolarophiles, providing rapid access to polycyclic scaffolds incorporating the pyridine ring.

These reactions enable the modification of the core structure, allowing chemists to explore the chemical space around the 2-aminopyridine scaffold efficiently.

Applications in Chemo- and Regioselective Transformations

Chemo- and regioselectivity are critical for the efficient synthesis of complex molecules, avoiding the need for cumbersome protection and deprotection steps. The electronic properties of this compound make it a candidate for directing or participating in such selective reactions.

For instance, in reactions involving electrophilic aromatic substitution, the nitrogen atoms of the pyridine ring and the imidate group can direct incoming electrophiles to specific positions. The nucleophilic character of the exocyclic nitrogen can be exploited for selective alkylation or acylation reactions. While specific, documented examples of this compound in complex chemo- and regioselective transformations are sparse in the literature, related studies on other pyridine systems demonstrate the feasibility of such approaches. For example, catalyst-free, one-pot methods have been developed for the chemo- and regioselective synthesis of polycondensed indoles and imidazoles under mild conditions, highlighting the general potential for selective reactions in heterocyclic chemistry. mdpi.com

Reaction TypePotential Role of this compoundSelectivity Type
Alkylation Acts as a nucleophile via the exocyclic nitrogen.Chemoselective
Acylation The exocyclic nitrogen can be selectively acylated over the endocyclic pyridine nitrogen under controlled conditions.Chemoselective
Electrophilic Aromatic Substitution The electron-donating character of the amino group directs substitution on the pyridine ring.Regioselective
Cyclization Can act as a bifunctional building block in annulation reactions to form fused heterocyclic systems.Regio- and Chemoselective

Development of Novel Protecting Group Methodologies (Mechanism and Scope)

A protecting group must be introduced under mild conditions, remain stable through various reaction steps, and be removed selectively without affecting other functional groups—a concept known as orthogonality. google.com The imidate functionality in this compound can be viewed as a protecting group for the 2-aminopyridine moiety.

Mechanism and Scope:

The formation of the imidate from 2-aminopyridine effectively masks the nucleophilicity of the amino group. This "protection" allows other transformations to be carried out on different parts of the molecule that would otherwise be incompatible with a free amino group.

The stability of the imidate group can be tuned. It is generally stable under neutral and mildly basic conditions but can be cleaved under acidic or strongly basic hydrolytic conditions to regenerate the free amine. evitachem.com This provides a pathway for deprotection. While not a conventional protecting group, its specific cleavage conditions suggest potential for orthogonality with other common protecting groups like Boc (acid-labile) or Fmoc (base-labile). google.com The development of this methodology would involve exploring the precise conditions for its installation and removal in the presence of a wide range of other functional groups to establish its synthetic utility and scope.

Vii. Future Directions and Emerging Research Frontiers

Innovations in Synthetic Methodologies (e.g., Photoredox, Electrochemistry)

While traditional syntheses of N-(pyridin-2-yl)imidates, including Methyl (1Z)-N-(2-pyridinyl)ethanimidate, often rely on methods like the Al₂O₃-mediated reaction of nitrostyrenes or the base-promoted conversion of α-iminonitriles, the future of its synthesis lies in more sustainable and efficient technologies. mdpi.comnih.govbohrium.comresearchgate.net Emerging fields such as photoredox and electrochemistry offer compelling alternatives to conventional thermal methods.

Photoredox Catalysis: This strategy uses visible light to drive chemical reactions under mild conditions. For imidate synthesis, photoredox catalysis could enable new reaction pathways, potentially involving radical intermediates that are inaccessible through traditional routes. nih.gov For instance, the C–H functionalization of related imidazopyridines has been successfully achieved using photoredox catalysts, suggesting that similar strategies could be developed for the direct synthesis or modification of N-pyridinyl imidates. nih.gov

Electrochemistry: Electrochemical synthesis provides a reagent-free method of oxidation and reduction, minimizing waste and enhancing safety. rsc.org The electrochemical synthesis of nitrogen heterocycles like aziridines and pyrrolidines from amino alcohols has demonstrated the power of this technique to form C-N bonds under mild conditions. rsc.orgnih.gov Applying this to the synthesis of this compound could involve the anodic oxidation of a suitable precursor, offering a green alternative to chemical oxidants or high-temperature conditions. nih.gov

Synthetic ApproachTypical ConditionsPotential AdvantagesRelevant Research Areas
Traditional Thermal/Base Cs₂CO₃ in alcohol, Al₂O₃ at 80 °C mdpi.comresearchgate.netWell-established, good yields for specific substratesHeterogeneous catalysis, base-mediated transformations
Photoredox Catalysis Photocatalyst (e.g., Eosin Y), visible light, ambient temp. nih.govMild conditions, novel reactivity, high functional group toleranceOrganic photochemistry, radical chemistry
Electrochemical Synthesis Undivided cell, constant current, no external chemical oxidants rsc.orgrsc.orgHigh atom economy, reduced waste, enhanced safety, scalabilityElectrosynthesis, green chemistry

Exploration of Catalytic Applications Beyond Synthesis (e.g., Ligand Design)

The structure of this compound, featuring a pyridine (B92270) nitrogen and an imine nitrogen in a cis-orientation, makes it an excellent candidate for a bidentate chelating ligand. This arrangement is analogous to well-studied ligand scaffolds like 2,2'-bipyridine (B1663995) and 2-(2′-pyridyl)imidazole, which form stable complexes with a wide range of transition metals. researchgate.net

The electronic properties of the imidate group can be tuned by modifying the substituents on the ethylidene or pyridinyl moieties, allowing for fine control over the ligand's sigma-donating and pi-accepting capabilities. This tunability is crucial for optimizing catalytic activity. nih.gov Potential applications for metal complexes of this compound include:

Cross-Coupling Reactions: Palladium complexes are widely used in C-N and C-C bond formation. A Pd(II) complex of this ligand could potentially catalyze reactions such as the N-arylation of imines. nih.gov

Hydrogenation/Transfer Hydrogenation: Ruthenium complexes bearing N,N,N-tridentate pyridine-based ligands are highly efficient catalysts for the transfer hydrogenation of ketones. researchgate.net A bidentate ligand like this compound could be incorporated into similar catalytic systems.

Polymerization: Nickel(II) complexes with pyridine-chelated N-heterocyclic carbene ligands have been developed for the synthesis of acrylates from ethylene (B1197577) and CO₂, demonstrating the utility of pyridine-based ligands in important industrial processes. dntb.gov.ua

Potential Catalytic ApplicationTarget MetalRationale based on Analogous Systems
N-ArylationPalladium (Pd)Pyridine N-oxides are effective ligands in Cu-catalyzed N-arylation; Pd complexes are standard for amination. nih.govnih.gov
Transfer HydrogenationRuthenium (Ru)Ru complexes with bispyrazolylpyridine ligands are active catalysts. researchgate.net
Hydrogen Evolution ReactionCobalt (Co)Cobaloximes with pyridine axial ligands are studied for electrocatalytic hydrogen production. nih.gov
Olefin PolymerizationNickel (Ni), Cobalt (Co)Pyridine- and imine-based ligands are central to many late-transition metal polymerization catalysts. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat transfer, higher reproducibility, and the potential for straightforward scaling. thieme-connect.de The synthesis of N-(pyridin-2-yl)imidates often involves exothermic steps or requires precise temperature control, making it an ideal candidate for adaptation to a continuous flow setup. mdpi.combohrium.com

A flow process for synthesizing this compound could involve pumping a solution of the starting materials (e.g., an α-iminonitrile and an alcohol with a base) through a heated packed-bed reactor containing a solid catalyst or support. nih.govnih.gov This approach would minimize the risks associated with handling potentially unstable intermediates at high temperatures and allow for rapid optimization of reaction conditions such as residence time, temperature, and stoichiometry. nih.gov The integration with automated platforms would further enable high-throughput screening of reaction parameters and the rapid generation of a library of analogue compounds for further research.

ParameterBatch SynthesisPotential Flow SynthesisAdvantages of Flow
Safety Risk of thermal runaway with exothermic reactions. thieme-connect.deSmall reactor volume minimizes risk; superior heat transfer.Enhanced operational safety.
Scalability Often requires re-optimization for larger scales.Scaled by running the system for a longer duration.Linear and predictable scale-up.
Reaction Time Can be several hours to days. mdpi.comTypically minutes to hours (residence time). nih.govIncreased throughput and efficiency.
Reproducibility Can be affected by mixing and heat transfer inconsistencies.Precise control over parameters ensures high reproducibility.Consistent product quality.

Development of Supramolecular Assemblies (Based on Chemical Structure and Interactions)

Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions. The structure of this compound possesses several features that make it a promising building block for designing complex supramolecular architectures. nih.gov

Key interaction sites include:

Pyridine Nitrogen: Acts as a hydrogen bond acceptor and a coordination site for metal ions. researchgate.netmdpi.com

Imidate Group: The oxygen and nitrogen atoms can participate in hydrogen bonding.

Aromatic Pyridine Ring: Can engage in π-π stacking interactions with other aromatic systems. mdpi.com

These interactions can guide the self-assembly of the molecule into predictable patterns. For example, the formation of self-complementary dimers through N-H···N hydrogen bonds is a common motif in related 2-aminopyridine (B139424) derivatives. nih.govnih.gov By coordinating with metal ions, this compound could form discrete polynuclear complexes or extended one-, two-, or three-dimensional coordination polymers, similar to those formed by N-(2-pyridylmethyl)iminodiacetate. rsc.org The resulting assemblies could have applications in areas such as gas storage, catalysis, or molecular sensing.

Interaction TypeParticipating MoietiesPotential Supramolecular Structure
Hydrogen Bonding Pyridine N, Imidate N/ODimers, chains, sheets researchgate.netnih.gov
Metal Coordination Pyridine N, Imine NDiscrete molecular cages, coordination polymers rsc.orgmdpi.com
π-π Stacking Pyridine RingLamellar structures, columnar stacks mdpi.com
Anion-π Interactions Pyridine Ring (electron-deficient π system)Host-guest assemblies mdpi.com

Advanced Theoretical and Computational Approaches for Predictive Chemistry

Computational chemistry is an indispensable tool for understanding and predicting molecular behavior. For this compound, theoretical approaches like Density Functional Theory (DFT) can provide deep insights that guide experimental design.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Calculating transition state energies to understand the mechanisms of its synthesis and reactivity, helping to optimize reaction conditions.

Predicting Electronic Properties: Determining the HOMO-LUMO gap, electrostatic potential, and charge distribution to predict its reactivity and suitability as a ligand in catalysis. nih.gov

Conformational Analysis: Identifying the most stable conformers and the energy barriers between them, which is crucial for understanding its binding modes in supramolecular assemblies and as a ligand.

Simulating Spectroscopic Data: Predicting NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its derivatives.

Modeling Supramolecular Interactions: Quantifying the strength of hydrogen bonds and π-stacking interactions to predict how individual molecules will self-assemble in the solid state. researchgate.net

These predictive models can significantly accelerate the research and development cycle, allowing scientists to prioritize experiments with the highest probability of success.

Expanding the Scope of Reactivity through Novel Activation Strategies

While the imidate and pyridine moieties have well-known reactivity profiles, novel activation strategies can unlock new and previously inaccessible chemical transformations. acs.orgrsc.org

Emerging strategies could include:

Pyridine Ring Activation: The inherent electron-deficient nature of the pyridine ring makes it resistant to electrophilic attack but susceptible to nucleophilic attack. Activation strategies, such as the formation of N-aminopyridinium salts, can transform the pyridine into a reactive electrophile or a precursor to N-centered radicals, enabling novel C-C bond-forming reactions. nih.govuiowa.edu

Radical-Mediated C-H Functionalization: Imidates can serve as precursors to nitrogen radicals via processes like 1,5-hydrogen atom transfer (1,5-HAT). rsc.org This could enable the functionalization of remote C-H bonds within the molecule or in a reaction partner, leading to complex heterocyclic structures.

Dual Photoredox and Transition Metal Catalysis: Combining photoredox catalysis with a transition metal catalyst can enable reactions that are not possible with either system alone. This dual approach could activate this compound for novel cross-coupling or annulation reactions.

By exploring these advanced activation modes, the synthetic utility of this compound can be expanded far beyond its current applications, opening doors to new families of complex nitrogen-containing molecules.

Q & A

Q. What are the standard synthetic routes for Methyl (1Z)-N-(2-pyridinyl)ethanimidate, and how can reaction conditions be optimized to improve yield?

this compound is typically synthesized via condensation reactions between pyridine-containing amines and methyl imidate precursors. For example, analogous compounds like methyl glycinate derivatives react with 2-pyridinyl substrates under reflux in ethanol, often with catalysts like zinc acetate or Bredereck’s reagent (tert-butoxybis(dimethylamino)methane) to stabilize intermediates . Yield optimization requires precise stoichiometric control (e.g., 1:1 molar ratios), solvent selection (ethanol or methanol for solubility), and temperature modulation (reflux at 70–80°C for 2–3 hours). Purification via recrystallization from ethanol or column chromatography is critical to isolate the Z-isomer .

Q. How can spectroscopic methods (NMR, IR) and X-ray crystallography distinguish the (1Z)-configuration from other isomers?

  • NMR : The (1Z)-configuration exhibits distinct proton coupling patterns. For example, the imine proton (N=CH) in the Z-isomer shows a downfield shift (δ 8.5–9.0 ppm in 1^1H NMR) due to conjugation with the pyridinyl ring, while E-isomers display upfield shifts. 13^{13}C NMR confirms the configuration via carbonyl carbon shifts (δ 160–165 ppm).
  • IR : The C=N stretch appears near 1640–1680 cm1^{-1}, with Z-isomers showing higher wavenumbers due to reduced conjugation compared to E-forms.
  • X-ray crystallography : Single-crystal analysis resolves bond angles (e.g., C=N–C angles ~120°) and spatial arrangement of substituents to confirm stereochemistry .

Q. What reactivity patterns are expected due to the imidate and pyridinyl moieties in nucleophilic or electrophilic reactions?

The imidate group (N–C=O) is electrophilic at the carbonyl carbon, making it susceptible to nucleophilic attack (e.g., by amines or alcohols). The pyridinyl nitrogen acts as a weak base, facilitating coordination with metal ions (e.g., Zn2+^{2+} or Cu2+^{2+}) or participation in acid-catalyzed reactions. For instance, under acidic conditions, the pyridinyl ring can protonate, activating adjacent positions for substitution .

Advanced Research Questions

Q. How do contradictory structural analyses (e.g., X-ray vs. computational models) arise in studies of this compound derivatives?

Discrepancies often stem from dynamic effects in solution (e.g., tautomerism or rotational barriers) that are absent in solid-state X-ray structures. For example, DFT calculations may predict a planar conformation for the imidate group, while crystallography reveals slight distortion due to crystal packing forces. Researchers should cross-validate using variable-temperature NMR or molecular dynamics simulations to resolve such conflicts .

Q. What mechanistic insights can be gained from isotopic labeling or DFT studies on its reactivity in coordination chemistry?

Isotopic labeling (e.g., 15^{15}N or 13^{13}C) tracks atom migration during reactions, such as ligand exchange in metal complexes. DFT studies reveal transition states—for example, the energy barrier for imidate coordination to Zn2+^{2+} is lower in the Z-configuration due to favorable orbital overlap. Such analyses guide the design of catalysts or bioactive metal complexes .

Q. How does thermodynamic stability vary between this compound and its analogs under different pH or solvent conditions?

Stability studies using UV-Vis spectroscopy or HPLC show that the Z-isomer is more stable in polar aprotic solvents (e.g., DMF) due to intramolecular hydrogen bonding between the pyridinyl nitrogen and imidate oxygen. Under acidic conditions (pH < 3), protonation of the pyridinyl ring destabilizes the imidate, leading to hydrolysis. Thermodynamic parameters (ΔH, ΔS) derived from van’t Hoff plots quantify these effects .

Q. What strategies are effective in designing coordination complexes using this compound as a ligand?

The pyridinyl nitrogen and imidate oxygen serve as bidentate ligands. For example, zinc complexes synthesized via reflux with zinc acetate exhibit octahedral geometry, confirmed by X-ray crystallography. Ligand-to-metal charge transfer (LMCT) bands in UV-Vis spectra (λ ~350–400 nm) indicate strong metal-ligand interactions. Tuning steric bulk (e.g., substituting methyl groups) modulates complex stability and reactivity .

Q. How can reaction conditions be optimized to minimize side products (e.g., E-isomers or hydrolysis byproducts) during synthesis?

  • Temperature control : Lower temperatures (0–5°C) favor Z-isomer formation by reducing thermal isomerization.
  • Acid scavengers : Adding molecular sieves or weak bases (e.g., NaHCO3_3) prevents hydrolysis of the imidate group.
  • Solvent choice : Anhydrous ethanol minimizes water-induced degradation.
  • Catalysts : Lewis acids like ZnCl2_2 accelerate condensation while suppressing side reactions .

Q. Methodological Notes

  • Stereochemical purity : Always validate via chiral HPLC or circular dichroism (CD) for bioactive applications.
  • Data cross-validation : Combine crystallography, spectroscopy, and computational models to resolve structural ambiguities.
  • Safety protocols : Handle pyridinyl derivatives in fume hoods due to potential toxicity (refer to SDS guidelines in ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.